An In-Depth Technical Guide to Hexyl Carbamate (C₇H₁₅NO₂)
An In-Depth Technical Guide to Hexyl Carbamate (C₇H₁₅NO₂)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexyl carbamate, with the molecular formula C₇H₁₅NO₂, is a fascinating and versatile organic compound. While it may not be a household name, its significance in the realms of organic synthesis and pharmaceutical development is noteworthy. This technical guide provides a comprehensive overview of hexyl carbamate, delving into its chemical and physical properties, synthesis methodologies, analytical characterization, and its role as a key building block in the creation of more complex molecules. With a focus on practical application and scientific integrity, this document is intended to be an invaluable resource for researchers and professionals working in drug discovery and development. We will explore both traditional and modern, greener synthetic routes, provide detailed protocols for its synthesis and analysis, and discuss its known applications, including its role as an intermediate in the synthesis of the anticoagulant drug Dabigatran etexilate.
Introduction: The Unassuming Importance of Hexyl Carbamate
The carbamate functional group is a cornerstone of modern medicinal chemistry, found in a wide array of therapeutic agents.[1][2] Carbamates are recognized for their chemical stability, ability to permeate cell membranes, and their capacity to act as peptide bond surrogates, making them a valuable motif in drug design.[1] Hexyl carbamate, as a simple alkyl carbamate, serves as an excellent model compound for understanding the chemistry of this class and as a versatile synthon for more elaborate molecular architectures.
While extensive research has been conducted on the broader family of carbamates, dedicated studies on hexyl carbamate itself are more limited. It is often utilized as a reference compound or an intermediate, highlighting a gap in the comprehensive evaluation of its own pharmacological and toxicological profile. This guide aims to consolidate the available information on hexyl carbamate and present it in a manner that is both technically robust and practically useful for the scientific community.
Physicochemical Properties of Hexyl Carbamate
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The following table summarizes the key properties of hexyl carbamate.
| Property | Value | Unit | Source |
| Molecular Formula | C₇H₁₅NO₂ | [3] | |
| Molecular Weight | 145.20 | g/mol | [3] |
| IUPAC Name | hexyl carbamate | [3] | |
| CAS Number | 2114-20-7 | [3] | |
| Melting Point | 56-57 | °C | |
| Boiling Point (Predicted) | 213.0 ± 23.0 | °C | |
| Density (Predicted) | 0.9±0.1 | g/cm³ | |
| pKa (Predicted) | 16.59±0.70 | ||
| LogP (Predicted) | 2.12 |
Synthesis of Hexyl Carbamate: From Traditional to Green Approaches
The synthesis of carbamates has evolved significantly, moving from hazardous reagents like phosgene towards more environmentally benign methods. This section details various synthetic pathways to obtain hexyl carbamate, explaining the underlying chemical principles.
Classical Approach: Reaction of Hexanol with Urea
A well-documented method for the synthesis of hexyl carbamate involves the reaction of 1-hexanol with urea in the presence of a catalyst.[4] This reaction is a type of alcoholysis of urea.[4]
Reaction Scheme:
Caption: Synthesis of Hexyl Carbamate from Hexanol and Urea.
Mechanistic Insights: The reaction proceeds through the nucleophilic attack of the alcohol on the carbonyl carbon of urea, followed by the elimination of ammonia.[4] The use of a catalyst, such as a cation exchanger containing nickel, facilitates the reaction by activating the urea molecule.
Experimental Protocol: Synthesis of Hexyl Carbamate from 1-Hexanol and Urea
Materials:
-
1-Hexanol (Reagent Grade)
-
Urea (ACS Grade)
-
Cation exchanger with nickel (e.g., Amberlite 200, nickel-loaded)
-
Toluene (Anhydrous)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer, heating mantle)
-
Rotary evaporator
Procedure:
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, add 1-hexanol (91.8 g, 0.9 mol) and urea (30.0 g, 0.5 mol).
-
Add the nickel-containing cation exchanger (1.4 g).
-
Heat the mixture to 130°C with stirring.
-
Slowly raise the temperature to 150°C over 6 hours and maintain it at this temperature for an additional 4 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off the cation exchanger.
-
Remove the excess 1-hexanol by distillation under reduced pressure using a rotary evaporator.
-
The resulting solid is hexyl carbamate. Recrystallization from a suitable solvent (e.g., hexane/ethyl acetate) can be performed for further purification.
Self-Validation: The purity of the synthesized hexyl carbamate should be assessed by measuring its melting point and confirmed using the analytical techniques described in Section 4. The expected melting point is in the range of 56-57°C.
Greener Synthetic Routes
In line with the principles of green chemistry, several alternative methods for carbamate synthesis have been developed to avoid toxic reagents and improve atom economy.
3.2.1. From Amines, Carbon Dioxide, and Alkyl Halides:
A three-component coupling reaction using an amine, carbon dioxide (a renewable and non-toxic C1 source), and an alkyl halide offers a mild and efficient route to carbamates.[5]
Caption: Three-component synthesis of carbamates.
3.2.2. Using Dimethyl Carbonate (DMC):
Dimethyl carbonate is a non-toxic and biodegradable reagent that can be used for the methoxycarbonylation of amines to form carbamates. This approach avoids the use of phosgene and other hazardous materials.
Analytical Characterization of Hexyl Carbamate
Accurate characterization of a synthesized compound is paramount for its use in further research and development. This section outlines the key analytical techniques for confirming the identity and purity of hexyl carbamate.
Spectroscopic Analysis
4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
-
¹H NMR (Proton NMR): The ¹H NMR spectrum of hexyl carbamate is expected to show distinct signals for the protons of the hexyl chain and the amine group.
-
A triplet around 0.9 ppm corresponding to the terminal methyl group (-CH₃).
-
A multiplet between 1.2-1.4 ppm for the four methylene groups (-CH₂-) in the middle of the hexyl chain.
-
A triplet around 1.5-1.6 ppm for the methylene group adjacent to the oxygen (-O-CH₂-).
-
A triplet around 4.0 ppm for the methylene group attached to the oxygen of the carbamate.
-
A broad singlet for the amine protons (-NH₂) which may vary in chemical shift depending on the solvent and concentration.
-
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule.
-
A signal around 14 ppm for the terminal methyl carbon.
-
A series of signals between 22-32 ppm for the methylene carbons of the hexyl chain.
-
A signal around 65 ppm for the methylene carbon attached to the oxygen.
-
A signal around 158 ppm for the carbonyl carbon of the carbamate group.[6]
-
4.1.2. Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of hexyl carbamate is expected to show the following characteristic absorption bands:
-
N-H stretch: Two bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C-H stretch: Bands in the region of 3000-2850 cm⁻¹ due to the stretching of the C-H bonds in the hexyl group.
-
C=O stretch: A strong absorption band around 1700-1680 cm⁻¹ characteristic of the carbonyl group in the carbamate.
-
N-H bend: An absorption band around 1620-1580 cm⁻¹.
-
C-O stretch: An absorption band in the region of 1250-1200 cm⁻¹.
4.1.3. Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For hexyl carbamate (MW = 145.20), the mass spectrum obtained by electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z 145. The fragmentation pattern would likely involve the cleavage of the hexyl chain and the loss of the carbamate group.
Chromatographic Analysis
4.2.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS is a highly sensitive and selective technique for the quantification of compounds in complex matrices, such as biological fluids.
Experimental Protocol: Quantification of Hexyl Carbamate in Human Plasma by LC-MS/MS
Objective: To establish a robust and validated method for the quantification of hexyl carbamate in human plasma, a critical step in preclinical and clinical drug development.
Materials:
-
Hexyl carbamate reference standard
-
Internal standard (IS) (e.g., a deuterated analog of hexyl carbamate or a structurally similar carbamate)
-
Human plasma (blank, from a certified vendor)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system)
-
Analytical column (e.g., C18 column, 2.1 x 50 mm, 1.8 µm)
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of hexyl carbamate (1 mg/mL) in methanol.
-
Prepare a series of working standard solutions by serially diluting the stock solution with 50:50 (v/v) methanol:water to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Prepare a stock solution of the internal standard (1 mg/mL) in methanol and a working solution (e.g., 100 ng/mL) in methanol.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 v/v acetonitrile:water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to ensure good separation from matrix components (e.g., start with 95% A, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (to be optimized for hexyl carbamate):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) transitions:
-
Hexyl carbamate: Precursor ion (e.g., [M+H]⁺ = 146.1) to a specific product ion.
-
Internal Standard: Precursor ion to a specific product ion.
-
-
Optimize cone voltage and collision energy for maximum signal intensity.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the standards.
-
Determine the concentration of hexyl carbamate in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
Self-Validation: The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability to ensure its reliability for bioanalytical applications.
Applications in Drug Development and as a Chemical Synthon
While hexyl carbamate itself is not known to have significant therapeutic activity, its role as a key intermediate in the synthesis of pharmaceuticals is well-established.
Intermediate in the Synthesis of Dabigatran Etexilate
A prominent example of the utility of a hexyl carbamate derivative is in the synthesis of Dabigatran etexilate, an oral anticoagulant that acts as a direct thrombin inhibitor.[7] A derivative, hexyl (amino(4-aminophenyl)methylene)carbamate, is a crucial intermediate in several synthetic routes to this drug.[7]
Caption: Role of a hexyl carbamate derivative in Dabigatran synthesis.
This application underscores the importance of simple carbamates as building blocks that can be readily incorporated into more complex and biologically active molecules. The hexyl group in this context likely contributes to the desired pharmacokinetic properties of the final drug product.
A Versatile Building Block
The carbamate functionality in hexyl carbamate offers two reactive sites: the N-H protons and the ester linkage. This allows for a variety of chemical transformations, making it a versatile synthon in organic synthesis. It can be used in the preparation of:
-
Substituted Ureas: By reacting with amines.
-
Other Carbamates: Through transesterification with different alcohols.
-
Isocyanates: Via thermal or chemical decomposition.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling hexyl carbamate. It is important to consult the Safety Data Sheet (SDS) before use. General safety recommendations include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly closed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
The toxicological properties of hexyl carbamate have not been extensively studied individually, but as a member of the carbamate class, it should be handled with care. Some carbamates are known to be cholinesterase inhibitors, although the toxicity can vary widely depending on the specific structure.[2]
Conclusion and Future Perspectives
Hexyl carbamate, C₇H₁₅NO₂, is more than just a simple organic molecule. It is a valuable tool in the arsenal of the medicinal and synthetic chemist. Its straightforward synthesis, well-defined properties, and utility as a chemical intermediate, particularly in the pharmaceutical industry, make it a compound of considerable interest.
While its primary role to date has been as a building block, the lack of comprehensive pharmacological and toxicological data on hexyl carbamate itself presents an opportunity for future research. A deeper understanding of its biological activity could unveil new potential applications. Furthermore, the continued development of greener and more efficient synthetic methods for hexyl carbamate and other carbamates will be crucial for sustainable chemical manufacturing.
This guide has aimed to provide a thorough and practical overview of hexyl carbamate for the scientific community. By understanding its fundamental chemistry and applications, researchers and drug development professionals can better leverage this versatile compound in their own endeavors to advance science and medicine.
References
-
Cheméo. (n.d.). Chemical Properties of Hexyl carbamate (CAS 2114-20-7). Retrieved from [Link]
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75026, Hexyl carbamate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Retrieved from [Link]
- Popa, A., & Șuțan, A. N. (2019). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju, 69(3), 151-171.
- Tiwari, R., Mahasenan, K., & Kazmierczak, B. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), 266-269.
- Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254.
- Salvatore, R. N., Shin, S. I., Nagle, A. S., & Jung, K. W. (2001). A three component coupling of amines, carbon dioxide, and halides enables an efficient synthesis of carbamates in the presence of cesium carbonate and TBAI. The Journal of Organic Chemistry, 66(3), 1035–1037.
- Technical Disclosure Commons. (2020). Synthesis of Hexyl (amino(4-aminophenyl)methylene)carbamate or its salts.
-
PrepChem.com. (n.d.). Synthesis of hexyl carbamate. Retrieved from [Link]
- Singh, S., & Kumar, V. (2017). Reaction engineering of urea alcoholysis: Alkyl carbamates. Indian Journal of Chemical Technology, 24(1), 9-16.
Sources
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 3. Hexyl carbamate | C7H15NO2 | CID 75026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 5. academic.oup.com [academic.oup.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. tdcommons.org [tdcommons.org]
